2,6-Diamino-4-(diethylamino)phenol trihydrochloride

Oxidative hair dye Color shade comparison Primary intermediate

2,6-Diamino-4-(diethylamino)phenol trihydrochloride (CAS 32190-99-1, EC 250-949-1) is a trihydrochloride salt of a diaminophenol derivative belonging to the class of self-coupling oxidative hair dye primary intermediates. It has a molecular formula of C₁₀H₂₀Cl₃N₃O and a molecular weight of 304.6 g/mol.

Molecular Formula C10H20Cl3N3O
Molecular Weight 304.6 g/mol
CAS No. 32190-99-1
Cat. No. B12682038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-4-(diethylamino)phenol trihydrochloride
CAS32190-99-1
Molecular FormulaC10H20Cl3N3O
Molecular Weight304.6 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C(=C1)N)O)N.Cl.Cl.Cl
InChIInChI=1S/C10H17N3O.3ClH/c1-3-13(4-2)7-5-8(11)10(14)9(12)6-7;;;/h5-6,14H,3-4,11-12H2,1-2H3;3*1H
InChIKeyJSHIBKQQGTTWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-4-(diethylamino)phenol Trihydrochloride (CAS 32190-99-1): Procurement-Grade Oxidative Hair Dye Primary Intermediate


2,6-Diamino-4-(diethylamino)phenol trihydrochloride (CAS 32190-99-1, EC 250-949-1) is a trihydrochloride salt of a diaminophenol derivative belonging to the class of self-coupling oxidative hair dye primary intermediates. It has a molecular formula of C₁₀H₂₀Cl₃N₃O and a molecular weight of 304.6 g/mol [1]. The compound is characterized by a phenolic core bearing amino groups at the 2- and 6-positions and a diethylamino substituent at the 4-position, distinguishing it from methoxy- and dimethylamino-substituted analogs within the same patent family [2]. It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and is primarily utilized as a developer (primary intermediate) in oxidative hair dye formulations capable of generating distinct color shades through atmospheric oxygen oxidation without requiring a coupler modifier [2].

Why 2,6-Diamino-4-(diethylamino)phenol Trihydrochloride Cannot Be Interchanged with In-Class Analogs: Evidence of Substituent-Dependent Color Outcomes


Within the 2,6-diamino-4-substituted-phenol family, the identity of the 4-position substituent directly governs the color shade produced upon oxidative dyeing of hair. The diethylamino analog (CAS 32190-99-1) generates a light gold-brown tint, while the dimethylamino analog yields a blond coloration and the methoxy analog produces a khaki shade under identical dyeing conditions [1]. This substituent-dependent color differentiation arises from the electron-donating character of the 4-substituent, which modulates the oxidation potential and the absorption spectrum of the resulting indoaniline or indamine chromophore formed upon air oxidation [1]. Furthermore, the trihydrochloride salt form of the target compound confers aqueous solubility and formulation-handling properties distinct from the free-base forms of its analogs, and the presence of the 6-amino group enables self-coupling capability absent in the simpler 4-diethylamino-2-aminophenol [1]. These interconnected structural features mean that substituting one family member for another directly alters the achievable color palette, formulation stability, and dyeing mechanism—making generic interchange scientifically unsound [1].

Quantitative Comparative Evidence for 2,6-Diamino-4-(diethylamino)phenol Trihydrochloride vs. Closest Analogs: A Procurement Decision Guide


Color Shade Differentiation: Diethylamino vs. Dimethylamino vs. Methoxy Analogs on Hair

Under identical dyeing conditions (aqueous solution, pH 7, atmospheric oxygen oxidation, 20–25 minutes contact time on hair with high white-hair content), the 4-substituent on the 2,6-diaminophenol scaffold determines the resulting hair color. The diethylamino analog (CAS 32190-99-1) produces a light gold-brown tint, while the dimethylamino analog (2,6-diamino-4-dimethylaminophenol dihydrochloride) gives a blond coloration, and the methoxy analog (6-amino-4-methoxy-2-aminophenol sulfate) yields a khaki coloration [1]. These outcomes are consistent across multiple formulation examples in the patent and are independent of added couplers, reflecting the inherent self-coupling chromophore of each compound [1].

Oxidative hair dye Color shade comparison Primary intermediate

Modifier-Free (Self-Coupling) Dyeing Capability vs. Conventional p-Phenylenediamine Systems

The compound and its in-class analogs can dye living human hair without requiring a modifier (coupler) or exogenous oxidizing agent, relying solely on atmospheric oxygen at pH ≥ 7 [1]. This contrasts with conventional p-phenylenediamine (PPD)-based oxidative dyeing systems, which require both a coupler compound and hydrogen peroxide to generate color [1]. In the patent, dyeing solutions containing 0.5–5 wt% of the compound at pH 7–11 developed characteristic shades upon air exposure alone, eliminating the need for peroxide and reducing formulation complexity [1].

Self-coupling dye Modifier-free oxidation Hair dye mechanism

Trihydrochloride Salt Form: Aqueous Solubility and Formulation-Ready Handling

The target compound is supplied as the trihydrochloride salt, which enhances water solubility compared to the free-base form [1][2]. The patent explicitly describes formulating the compound as its trihydrochloride at 3 g per 100 cc water at pH 7 to produce ready-to-use dyeing solutions [1]. The salt form also stabilizes the compound against premature oxidation of the phenolic –OH group during storage [2], a degradation pathway that can compromise free-base aminophenol intermediates.

Salt form solubility Hydrochloride salt Formulation compatibility

Structural Basis for Self-Coupling: 6-Amino Group Presence vs. 4-Diethylamino-2-aminophenol

The presence of the 6-amino group on the phenolic ring distinguishes 2,6-diamino-4-(diethylamino)phenol from the simpler 4-diethylamino-2-aminophenol (also disclosed in the same patent [1]). The 6-amino group provides a second nucleophilic site for oxidative coupling, enabling intramolecular indamine/indoaniline chromophore formation without requiring an external coupler. The patent explicitly lists both compounds but demonstrates that only the 2,6-diamino derivatives (bearing two amino groups) develop characteristic self-coupling shades; the 4-diethylamino-2-aminophenol is claimed separately as a distinct chemical entity with different dyeing behavior [1].

Structure-activity relationship Self-coupling mechanism Chromophore formation

Regulatory Inventory and Physicochemical Identity Confirmation

2,6-Diamino-4-(diethylamino)phenol trihydrochloride (CAS 32190-99-1) is registered under EINECS number 250-949-1 , confirming its status as an existing chemical substance on the European market. Computed physicochemical properties from PubChem include: exact mass 303.067195 Da, topological polar surface area (TPSA) 75.5 Ų, 6 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds [1]. The boiling point is reported at 360.3°C at 760 mmHg with a flash point of 171.7°C . These values provide quality control benchmarks for incoming material verification and distinguish the trihydrochloride salt from structurally similar compounds with different salt stoichiometries or free-base forms.

EINECS registration Physicochemical properties Quality control

Optimal Research and Industrial Application Scenarios for 2,6-Diamino-4-(diethylamino)phenol Trihydrochloride Based on Verified Comparative Evidence


Gold-Brown Shade Development in Modifier-Free Oxidative Hair Dye Formulations

Formulators targeting a light gold-brown hair color outcome should select 2,6-diamino-4-(diethylamino)phenol trihydrochloride as the sole primary intermediate, as the diethylamino substituent at the 4-position is the structural determinant of this specific shade. Substituting the dimethylamino analog (which yields blond) or the methoxy analog (which yields khaki) will produce an off-target color [1]. A starting-point formulation uses 3% w/v of the trihydrochloride salt in water, adjusted to pH 7 with sodium hydroxide or sodium carbonate, applied to hair for 20 minutes under ambient air [1]. No coupler or hydrogen peroxide addition is required for shade development, simplifying the ingredient list and reducing potential scalp irritation [1].

Simplified 1-Component Hair Dye Systems for Sensitive-Scalp or Clean-Label Product Lines

Because the compound self-couples via atmospheric oxygen oxidation at neutral to mildly alkaline pH (7–11), it enables the design of 1-component hair dye products that eliminate both coupler compounds and hydrogen peroxide from the formulation [1]. This contrasts with conventional oxidative dye systems that require a minimum 2-component (developer + oxidizer) or 3-component (developer + coupler + oxidizer) architecture [1]. The trihydrochloride salt form further supports this application by providing direct aqueous solubility without organic co-solvents, enabling VOC-free, water-based product formats [1]. Procurement for this application should verify the trihydrochloride salt stoichiometry and identity by molecular weight (304.6 g/mol) and CAS (32190-99-1) to ensure formulation compatibility [2].

Structure-Activity Relationship Studies on Substituent-Dependent Chromophore Tuning in Diaminophenol Self-Coupling Dyes

Researchers investigating how 4-position substituents modulate the absorption spectrum and color outcome of self-coupling diaminophenol dyes can use this compound as a key member of a systematic analog series. The target compound (diethylamino at C4) generates a light gold-brown chromophore; the dimethylamino analog generates a blond chromophore; and the methoxy analog generates a khaki chromophore—all under identical air-oxidation conditions at pH 7 [1]. This substituent-dependent bathochromic/hypsochromic shift provides an experimental platform for computational modeling of electron-donating effects on indoaniline/indamine chromophore formation. The exact mass (303.067195 Da) and TPSA (75.5 Ų) values from PubChem [2] support LC-MS method development for reaction monitoring and product characterization.

Regulatory-Compliant Cosmetic Ingredient Sourcing for EU Market Access

Procurement for EU-market cosmetic formulations should verify the compound's EINECS listing (250-949-1) [1], confirming its status as an existing chemical substance under REACH. This differentiates it from newer, unlisted diaminophenol derivatives that may require full registration dossiers before commercial use. Incoming quality control should confirm identity against CAS 32190-99-1 and the computed physicochemical benchmarks: MW 304.6 g/mol, exact mass 303.067195 Da, boiling point 360.3°C, and flash point 171.7°C [2]. The trihydrochloride salt form should be confirmed via chloride content analysis (~35% w/w theoretical HCl content) to distinguish from the free base or other salt stoichiometries [2].

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